molecular formula C14H16N6O B14976666 N~4~-(3-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14976666
M. Wt: 284.32 g/mol
InChI Key: PFFALKAUKSFQFT-UHFFFAOYSA-N
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Description

N⁴-(3-Methoxyphenyl)-N⁶,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methoxyphenyl group at the N⁴ position, a methyl group at N⁶, and a methyl group at the 1-position of the pyrazole ring. The methoxy group at the 3-position of the phenyl ring may enhance solubility and modulate electronic interactions with biological targets .

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H16N6O/c1-15-14-18-12(11-8-16-20(2)13(11)19-14)17-9-5-4-6-10(7-9)21-3/h4-8H,1-3H3,(H2,15,17,18,19)

InChI Key

PFFALKAUKSFQFT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with 3-aminopyrazoles under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as acetic acid to facilitate the process .

Industrial Production Methods

Industrial production of these compounds may involve green synthesis methods to minimize environmental impact. This includes the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

N4-(3-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N⁴ and N⁶ Positions

N⁴-Aryl and N⁶-Alkyl Derivatives

  • Compound 7a (N⁴-Ethyl-N⁶,1-diphenyl derivative): This analog (from ) replaces the 3-methoxyphenyl group with an ethyl group at N⁴ and introduces a phenyl group at N⁶. However, the ethyl group at N⁴ may enhance lipophilicity, favoring membrane permeability .
  • N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl analog (CAS 878064-24-5) : The chloro and methyl substituents on the aryl ring () create a more electron-deficient system compared to the target’s methoxy group. This compound exhibits moderate water solubility (0.5 µg/mL at pH 7.4), suggesting that polar substituents like methoxy improve solubility over halogenated analogs .

N⁶-Alkoxyalkyl Derivatives

  • However, the 3,4-dimethylphenyl group lacks the hydrogen-bonding capability of the target’s 3-methoxyphenyl group, which may reduce target affinity .
Core Heterocycle Modifications

Physicochemical and Pharmacokinetic Properties

Property Target Compound N⁴-(3-Chloro-4-methylphenyl) Analog N⁶-(3-Methoxypropyl) Analog
Molecular Weight (g/mol) ~326.3 316.79 402.5
Water Solubility (µg/mL) Not reported 0.5 (pH 7.4) Not reported
LogP (Predicted) ~2.8 ~3.5 ~3.2
Key Substituent Effects Methoxy enhances solubility Chloro/methyl reduce polarity Methoxypropyl improves flexibility

Structure-Activity Relationship (SAR) Insights

  • N⁴ Position : Electron-donating groups (e.g., methoxy) improve solubility and hydrogen bonding, while electron-withdrawing groups (e.g., chloro) enhance target affinity but reduce bioavailability .
  • N⁶ Position : Smaller alkyl groups (e.g., methyl) minimize steric hindrance, favoring kinase binding, whereas bulkier groups (e.g., isopropyl in ) may impede access to active sites .

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